Cas no 14460-57-2 (1,2,5-oxadiazole-3,4-diyldimethanol)
1,2,5-oxadiazole-3,4-diyldimethanol Chemical and Physical Properties
Names and Identifiers
-
- 1,2,5-oxadiazole-3,4-diyldimethanol
- 1,2,5-Oxadiazole-3,4-dimethanol
- (1,2,5-oxadiazole-3,4-diyl)dimethanol
- AKOS003242072
- VS-06730
- DTXSID80365442
- CS-0334075
- DTXCID10316482
- 14460-57-2
- furazandimethanol
- Oprea1_454872
- STK526541
- Oprea1_766138
- BBL018696
-
- Inchi: 1S/C4H6N2O3/c7-1-3-4(2-8)6-9-5-3/h7-8H,1-2H2
- InChI Key: VXYQBAFVQYQKPY-UHFFFAOYSA-N
- SMILES: O1N=C(CO)C(CO)=N1
Computed Properties
- Exact Mass: 130.03784206Da
- Monoisotopic Mass: 130.03784206Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 79.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.9
- Topological Polar Surface Area: 79.4Ų
1,2,5-oxadiazole-3,4-diyldimethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E589733-10mg |
1,2,5-oxadiazole-3,4-diyldimethanol |
14460-57-2 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E589733-50mg |
1,2,5-oxadiazole-3,4-diyldimethanol |
14460-57-2 | 50mg |
$ 185.00 | 2022-06-05 | ||
| TRC | E589733-100mg |
1,2,5-oxadiazole-3,4-diyldimethanol |
14460-57-2 | 100mg |
$ 275.00 | 2022-06-05 |
1,2,5-oxadiazole-3,4-diyldimethanol Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on 1,2,5-oxadiazole-3,4-diyldimethanol
Comprehensive Guide to 1,2,5-Oxadiazole-3,4-diyldimethanol (CAS No. 14460-57-2): Properties, Applications, and Market Insights
The chemical compound 1,2,5-oxadiazole-3,4-diyldimethanol (CAS No. 14460-57-2) is a versatile heterocyclic molecule that has garnered significant attention in both academic research and industrial applications. With its unique structural features and functional groups, this compound serves as a valuable building block in organic synthesis, materials science, and pharmaceutical development. In this comprehensive guide, we will explore the properties of 1,2,5-oxadiazole-3,4-diyldimethanol, its synthesis methods, diverse applications, and emerging market trends.
1,2,5-Oxadiazole-3,4-diyldimethanol belongs to the class of oxadiazole derivatives, which are known for their stability and reactivity. The presence of two hydroxyl groups (-CH2OH) at the 3 and 4 positions of the 1,2,5-oxadiazole ring makes this compound particularly useful for further chemical modifications. Researchers often investigate 1,2,5-oxadiazole-3,4-diyldimethanol properties to understand its potential in creating novel polymers, ligands for catalysis, and bioactive molecules.
One of the most searched questions about this compound is: "What are the applications of 1,2,5-oxadiazole-3,4-diyldimethanol?" The answer lies in its multifunctional nature. In material science, it serves as a precursor for high-performance polymers with thermal stability, making it valuable for aerospace and electronics applications. The pharmaceutical industry explores its derivatives for potential drug discovery, particularly in designing molecules with specific biological activities. Additionally, its use in coordination chemistry as a ligand for metal complexes has opened new avenues in catalysis research.
The synthesis of 1,2,5-oxadiazole-3,4-diyldimethanol typically involves the reaction of appropriate precursors under controlled conditions. Many researchers search for "synthesis methods for 1,2,5-oxadiazole-3,4-diyldimethanol" to understand the optimal pathways for its production. Common approaches include the cyclization of dinitrile compounds or the modification of existing oxadiazole structures. The choice of synthesis route often depends on the desired purity, yield, and scale of production.
Recent advancements in green chemistry have sparked interest in developing more sustainable methods for producing 1,2,5-oxadiazole-3,4-diyldimethanol. This aligns with the growing demand for environmentally friendly chemical processes, a hot topic in both academic and industrial circles. Researchers are exploring catalytic systems and solvent-free conditions to minimize waste and energy consumption during synthesis.
The physical and chemical properties of 1,2,5-oxadiazole-3,4-diyldimethanol make it suitable for various applications. Its solubility characteristics, often searched as "solubility of 1,2,5-oxadiazole-3,4-diyldimethanol", vary depending on the solvent system, with good solubility in polar organic solvents like DMSO and methanol. The compound exhibits moderate thermal stability, with decomposition typically occurring above 200°C, making it suitable for many processing conditions.
In the pharmaceutical field, the 1,2,5-oxadiazole moiety is recognized as a privileged structure in medicinal chemistry. This has led to increased interest in 1,2,5-oxadiazole-3,4-diyldimethanol derivatives as potential scaffolds for drug development. Researchers are particularly interested in its potential to interact with biological targets, with many studies focusing on structure-activity relationships.
The market for 1,2,5-oxadiazole-3,4-diyldimethanol has shown steady growth, driven by its expanding applications. Companies specializing in fine chemicals and custom synthesis often list this compound in their catalogs, catering to research institutions and industrial clients. The global demand for specialized heterocyclic compounds continues to rise, positioning 1,2,5-oxadiazole-3,4-diyldimethanol as a compound with significant commercial potential.
Quality control and characterization of 1,2,5-oxadiazole-3,4-diyldimethanol are crucial aspects for both producers and users. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are commonly employed to verify purity and structure. Many researchers search for "analytical methods for 1,2,5-oxadiazole-3,4-diyldimethanol" to ensure proper characterization of their samples.
Storage and handling of 1,2,5-oxadiazole-3,4-diyldimethanol require standard laboratory precautions. While not classified as hazardous under normal conditions, proper storage in cool, dry environments away from strong oxidizing agents is recommended to maintain stability. Material safety data sheets (MSDS) provide detailed information about handling procedures.
Future research directions for 1,2,5-oxadiazole-3,4-diyldimethanol include exploring its potential in emerging fields such as materials for energy storage and advanced coatings. The compound's ability to form stable complexes and polymers makes it attractive for developing new functional materials. Additionally, computational chemistry approaches are being employed to predict new derivatives with enhanced properties.
For researchers and industry professionals seeking 1,2,5-oxadiazole-3,4-diyldimethanol suppliers, it's important to verify the quality specifications and certificates of analysis. Many chemical manufacturers offer custom synthesis services for this compound, allowing for specific modifications or scale-up according to customer requirements.
In conclusion, 1,2,5-oxadiazole-3,4-diyldimethanol (CAS No. 14460-57-2) represents an important building block in modern chemistry with diverse applications across multiple industries. Its unique structural features, combined with the growing interest in heterocyclic chemistry, ensure its continued relevance in scientific research and industrial applications. As new synthetic methods and applications emerge, this compound is likely to maintain its position as a valuable tool for chemists and material scientists worldwide.
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